Fenoterol Impurity A

描述

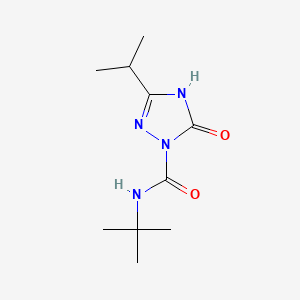

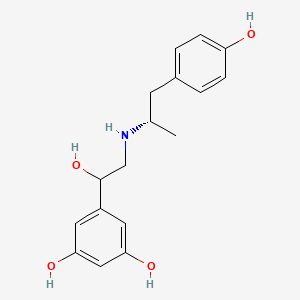

Fenoterol Impurity A is an organic compound that belongs to the class of substituted phenols . It is a degradation impurity typically generated during the manufacture, storage, and transportation of fenoterol aerosol products. Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs .

Synthesis Analysis

Fenoterol Impurity A is a degradation product that is formed during the synthesis, storage, and transport of fenoterol aerosol products. The degradation process is mainly induced by factors such as moisture, temperature, and light. The most widely accepted mechanism of formation involves the oxidation of fenoterol to form an intermediate quinone. Subsequent reduction of the quinone by water molecules generates Fenoterol Degradation Impurity A.Molecular Structure Analysis

The molecular formula of Fenoterol Impurity A is C18H21NO4 . The chemical structure of the compound contains a substituted phenol group that is susceptible to degradation under certain conditions.Chemical Reactions Analysis

The detection and quantification of Fenoterol Degradation Impurity A in fenoterol aerosol products are essential to ensure their safety and efficacy. The most commonly used analytical methods for the determination of Fenoterol Degradation Impurity A include HPLC, gas chromatography (GC), and mass spectrometry (MS).Physical And Chemical Properties Analysis

Fenoterol Degradation Impurity A is a white to off-white solid or crystalline powder with a molecular weight of 188.21 g/mol . It has a melting point range of 232-252°C and is soluble in organic solvents such as ethanol, methanol, and dichloromethane.科学研究应用

1. Pharmacokinetics and Toxicity

Fenoterol, used as an anti-asthmatic and tocolytic agent, can lead to severe adverse reactions at high plasma concentrations. Research indicates that individuals with heritable deficiency of the liver organic cation transporter 1 (OCT1) exhibit increased systemic exposure to fenoterol and stronger cardiovascular and metabolic adverse reactions. This suggests that OCT1 deficiency could be a significant factor in the excess mortality associated with fenoterol use (Tzvetkov et al., 2018).

2. Metabolism and Doping Control

Fenoterol's metabolism has been explored in the context of doping control in sports. Human S9 fractions from various tissues and recombinant sulfotransferases were investigated for their ability to form fenoterol sulfoconjugates. These studies are essential for the development of analytical procedures to detect fenoterol and its metabolites in doping tests (Orlovius et al., 2013).

3. Functional Activation in Urinary Bladder

Investigations into fenoterol's effects on the urinary bladder revealed that it activates β3-adrenoceptors in human isolated urinary bladder to inhibit neurogenic contractions. This finding could have implications for drug discovery in treatments related to bladder function (Palea et al., 2012).

4. Enzyme Immunoassay Development

A study focusing on the development of an enzyme immunoassay for fenoterol required coupling it to a carrier and an enzyme. This involved the use of nuclear magnetic resonance (NMR) to monitor the coupling yield, demonstrating a method for the efficient attachment of compounds like fenoterol to proteins (Lommen et al., 1995).

5. In Vitro Study on Fetal Myocardium

Research on the effects of fenoterol on organ cultures of human fetal hearts showed myocardial damage at concentrations corresponding to clinical doses. However, combining fenoterol with the calcium antagonist Verapamil showed no pathological findings, highlighting important considerations for its clinical use (Weidinger et al., 1976).

6. Muscular Repair and Hypertrophy

Fenoterol has been studied for its potential in enhancing muscle repair and inducing hypertrophy in skeletal muscle. It showed promise in improving functional recovery in regenerating muscle after myotoxic injury, suggesting therapeutic applications for muscle wasting conditions (Beitzel et al., 2004).

安全和危害

属性

IUPAC Name |

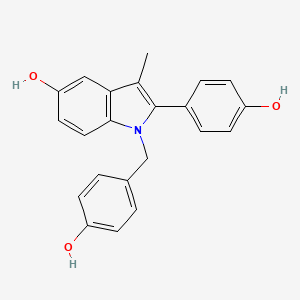

5-[1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLYOANBFKQKPT-PIJUOJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenoterol Impurity A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。